2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile
Description
2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile is a fluorinated benzonitrile derivative featuring a secondary amine substituent at the 6-position, specifically a 1-methoxypropan-2-yl amino group. The fluorine atom at the 2-position and the nitrile group at the benzonitrile core contribute to its electronic and steric properties, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-fluoro-6-(1-methoxypropan-2-ylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-8(7-15-2)14-11-5-3-4-10(12)9(11)6-13/h3-5,8,14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOHWTPVUGKHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=C(C(=CC=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with 1-methoxypropan-2-amine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile, highlighting substituent differences and their implications:
Key Comparative Insights
Substituent Effects on Bioactivity: The target compound’s (1-methoxypropan-2-yl)amino group introduces both ether and branched alkylamine functionalities, which may enhance solubility and membrane permeability compared to simpler amino analogs like 2-Fluoro-6-[(propan-2-yl)amino]benzonitrile (inferred from ). NPS 2143 () demonstrates that bulky substituents (e.g., naphthyl groups) can confer receptor antagonism, suggesting that the target compound’s methoxypropan-2-yl group might balance bulk and flexibility for optimized binding .
Electronic and Steric Modifications: Replacement of the amino group with phenoxy (e.g., 2-Fluoro-6-(4-methylphenoxy)benzonitrile) increases lipophilicity, favoring agrochemical applications . The methylthio group in 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile introduces sulfur, which may enhance metabolic stability or metal-binding capacity .
Biological Activity
2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile is a compound with the molecular formula C11H13FN2O and a molecular weight of 208.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The chemical structure of this compound features a fluorine atom and an amine group, which are critical for its interaction with biological targets. The mechanism of action is believed to involve binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including potential therapeutic benefits.
Key Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H13FN2O |
| Molecular Weight | 208.24 g/mol |
| LogP (Predicted) | 1.60 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Some studies have indicated that fluorinated compounds can exhibit anticancer properties due to their ability to interfere with cellular processes involved in tumor growth.
- Cytotoxicity : Evaluations of cytotoxic effects on various cell lines have shown promising results, indicating that this compound may selectively inhibit the growth of certain cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and provided insights into the potential effects of this compound:
Case Study 1: Antimicrobial Properties
A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated benzonitriles for their antimicrobial activity. The results indicated that compounds with similar structures exhibited significant inhibition against Gram-positive bacteria, suggesting that this compound may also share this property.
Case Study 2: Anticancer Activity
In a study focusing on fluorinated compounds, researchers found that certain derivatives showed potent anticancer activity against breast cancer cell lines. The mechanism was attributed to the disruption of microtubule dynamics, which is crucial for cell division . Given the structural similarities, it is plausible that this compound could exhibit similar effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 2-Fluoro-6-(1-methylaminopropan-2-yl)benzonitrile | Similar amine substitution | Antimicrobial properties reported |
| 2-Fluoro-4-(hydroxycyclopentyl)benzonitrile | Hydroxyl group addition | Potential neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
